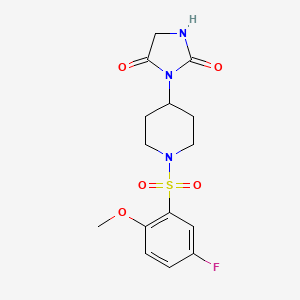

3-(1-((5-Fluor-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H18FN3O5S and its molecular weight is 371.38. The purity is usually 95%.

BenchChem offers high-quality 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Katalytische Protodeboronierung

FMPD ist ein wertvoller Baustein in der organischen Synthese. Während viele Protokolle für die Funktionalisierung von Alkylboronsäureestern existieren, ist die Protodeboronierung weniger erforscht. Neuere Forschungsergebnisse haben über eine katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes berichtet . Diese Methode ermöglicht die Umwandlung von Boronsäureestern in andere funktionelle Gruppen und erweitert so ihre synthetische Nützlichkeit.

Hydromethylierung von Alkenen

Der gleiche katalytische Protodeboronierungsprozess, der zuvor erwähnt wurde, ermöglicht eine formale anti-Markovnikov-Alkenhydromethylierung. Durch die Kombination von FMPD-abgeleiteten Boronsäureestern mit einer Matteson–CH₂–Homologisierung erreichen Forscher diese wertvolle Transformation. So wurde die Hydromethylierungssequenz beispielsweise auf methoxygeschützte (−)-Δ8-THC und Cholesterin angewendet .

Totalsynthese von Naturstoffen

Die Protodeboronierung von FMPD hat Anwendung in der formalen Totalsynthese spezifischer Naturstoffe gefunden. Bemerkenswert ist ihre Rolle bei der Synthese von δ-®-Conicein und Indolisidin 209B . Diese Leistungen unterstreichen das Potenzial von FMPD bei der Konstruktion komplexer Moleküle.

Pharmazeutische Forschung: Krebsbehandlung

Eine verwandte Verbindung, 3,5-Difluor-2-methoxybenzolsulfonylpiperidin-4-yl-imidazolidin-2,4-dion, wurde für ihren Syntheseprozess und ihre pharmazeutischen Anwendungen patentiert. Diese Verbindung und ihre Salze sind zur Behandlung verschiedener Krankheiten, einschließlich Krebs, geeignet . Obwohl sie nicht identisch mit FMPD ist, deutet die strukturelle Ähnlichkeit auf eine mögliche pharmakologische Relevanz hin.

Borreagenzien für die Suzuki–Miyaura-Kupplung

FMPD-Derivate könnten als Borreagenzien in Suzuki–Miyaura-Kupplungsreaktionen dienen. Die syn-selektive Addition von B–H über ungesättigte Bindungen, die in anti-Markovnikov-Manier erfolgt, eröffnet Möglichkeiten für effiziente Kreuzkupplungsreaktionen. Forscher haben Boranreagenzien wie BH₃·L für diesen Zweck untersucht .

Wirkmechanismus

Target of Action

The primary targets of 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the enzymes ADAMTS-4 and ADAMTS-5 . These enzymes play a crucial role in the degradation of cartilage, particularly in conditions such as osteoarthritis .

Mode of Action

This compound acts as an inhibitor of ADAMTS-4 and ADAMTS-5 . By binding to these enzymes, it prevents them from breaking down cartilage, thereby helping to maintain cartilage homeostasis .

Biochemical Pathways

The inhibition of ADAMTS-4 and ADAMTS-5 affects the biochemical pathways involved in cartilage degradation . This can help to slow the progression of diseases involving cartilage degradation, such as osteoarthritis .

Result of Action

By inhibiting ADAMTS-4 and ADAMTS-5, this compound can help to preserve cartilage and slow the progression of osteoarthritis . This results in a reduction of inflammation and pain associated with these conditions .

Eigenschaften

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O5S/c1-24-12-3-2-10(16)8-13(12)25(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMJCAAJXPLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2427181.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2427189.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![N-(4-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)